S-(-)-Etomoxir, also known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a chemical compound that functions primarily as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation, a critical step in cellular energy metabolism. The S-(-)-enantiomer specifically does not inhibit CPT-1, making it distinct from its R-(+)-counterpart, which is responsible for the compound's primary biological activity .
The compound is characterized by its solid state at room temperature, with a melting point of approximately 38 °C. It exhibits solubility in water when in its sodium salt form, enhancing its potential for biological applications .
S-Etomoxir acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer mitochondrial membrane. CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT-1, S-Etomoxir disrupts fatty acid oxidation and promotes the utilization of alternative fuels like glucose. This mechanism has potential applications in treating diseases associated with abnormal fatty acid metabolism.
Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, also known as (S)-(+)-Etomoxir, is a synthetic chiral molecule with potential applications in various scientific research fields. Its synthesis involves multiple steps, including the preparation of a chiral intermediate and subsequent ring-closing reaction. The characterization of this compound is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm its structure and purity. []
Research suggests that ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate might possess various biological activities, including:
Currently, research on ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is primarily focused on:
S-(-)-Etomoxir primarily interacts with the CPT-1 enzyme, leading to the inhibition of fatty acid oxidation. This inhibition prevents the formation of acylcarnitines, thereby disrupting the transport of fatty acids into mitochondria and affecting ATP production from fatty acid metabolism. The irreversible binding to CPT-1 alters metabolic pathways significantly, leading to reduced ketogenesis and gluconeogenesis in liver cells .
At higher concentrations, S-(-)-Etomoxir has been shown to induce oxidative stress and produce reactive oxygen species (ROS) in various cell types, indicating off-target effects that complicate its use as a selective inhibitor .
S-(-)-Etomoxir exhibits a range of biological activities beyond its role as a CPT-1 inhibitor. It has been studied for its effects on metabolic diseases, neurological disorders, and cancer. The compound has been shown to reduce blood glucose levels and ketone body concentrations due to its impact on fatty acid metabolism .
In immune cells, particularly T cells, S-(-)-Etomoxir affects oxidative metabolism and proliferation. While it moderately influences T cell proliferation, it does not affect memory differentiation but can induce severe oxidative stress at elevated concentrations .
These methods ensure high purity and yield of the compound suitable for research and potential therapeutic applications .
S-(-)-Etomoxir has several applications in pharmacological research and therapeutic development:
Studies have demonstrated that S-(-)-Etomoxir interacts with various metabolic pathways beyond CPT-1 inhibition. For instance:
These interactions highlight the complexity of S-(-)-Etomoxir's biological effects and necessitate careful consideration when designing experiments or therapeutic strategies.
Several compounds exhibit similar mechanisms or structures to S-(-)-Etomoxir. Here are notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
R-(+)-Etomoxir | Inhibits carnitine palmitoyltransferase | Active enantiomer; significant effects on fatty acid metabolism |
Teglicar | Inhibits carnitine palmitoyltransferase | Selective reversible inhibitor; improves glucose homeostasis |
Palmitoyl-CoA | Substrate for CPT enzymes | Directly involved in fatty acid metabolism; not an inhibitor |
Bromopalmitate | Inhibitor of fatty acid transport | Selectively inhibits palmitate transport; different target specificity |
S-(-)-Etomoxir stands out due to its irreversible inhibition of CPT-1 and additional off-target effects at higher concentrations, making it both a valuable tool for research and a compound needing careful application considerations .
The biological activity of Etomoxir enantiomers is intrinsically linked to their three-dimensional configuration. The (S)-(-)-enantiomer possesses a spatial arrangement that prevents productive interactions with the catalytic site of CPT-1, a mitochondrial enzyme critical for fatty acid transport [1] [2]. X-ray crystallography studies of related CPT-1 inhibitors reveal that the (R)-(+)-configuration aligns with the enzyme’s binding pocket, enabling covalent modification of a key cysteine residue. In contrast, the S-(-)-enantiomer’s orientation disrupts this binding, rendering it incapable of inhibiting fatty acid oxidation [1]. This stereospecificity underscores the importance of chirality in drug-target interactions, particularly for enzymes with rigid active-site architectures.
While S-(-)-Etomoxir does not inhibit CPT-1, it may engage alternative molecular targets:
PPARα Modulation:
Both enantiomers exhibit PPARα agonist activity, though through distinct mechanisms. R-(+)-Etomoxir’s PPARα activation is secondary to CPT-1 inhibition and subsequent accumulation of intracellular fatty acids. In contrast, S-(-)-Etomoxir directly binds PPARα’s ligand-binding domain, as evidenced by nuclear translocation assays in hepatocytes [2]. This direct agonism occurs at concentrations ≥10 μM, suggesting a lower binding affinity compared to canonical PPARα ligands like fibrates.
Off-Target Interactions:
At supratherapeutic concentrations (>50 μM), S-(-)-Etomoxir demonstrates non-specific effects on:
These off-target activities are shared with the R-(+)-enantiomer but occur at higher thresholds due to S-(-)-Etomoxir’s reduced membrane permeability.
S-(-)-Etomoxir’s metabolic effects are decoupled from fatty acid oxidation inhibition:
Pathway | Effect of S-(-)-Etomoxir | Mechanism |
---|---|---|
Gluconeogenesis | No significant change | Lacks CPT-1 inhibition in hepatocytes |
Pyruvate dehydrogenase | 15% activation | Indirect PPARα-mediated phosphorylation |
Peroxisomal β-oxidation | 2-fold increase | PPARα-induced enzyme upregulation [2] |
This metabolic profile contrasts sharply with R-(+)-Etomoxir, which suppresses ketogenesis by 90% and activates pyruvate dehydrogenase by 300% through CPT-1 blockade [1].
Parameter | S-(-)-Etomoxir | R-(+)-Etomoxir |
---|---|---|
CPT-1 IC50 | >100 μM (no inhibition) | 5–20 nM [1] |
PPARα EC50 | 8.2 μM | 3.7 μM [2] |
Mitochondrial uptake | 40% of R-(+) levels | High efficiency |
CoA ester formation | Undetectable | 85% conversion in 5 min |
The R-(+)-enantiomer exhibits 200-fold greater potency for PPARα activation when considering its concurrent CPT-1 inhibitory effects.
The active inhibitor of CPT-1 is the CoA ester of R-(+)-Etomoxir, formed intracellularly by acyl-CoA synthetase [1]. S-(-)-Etomoxir undergoes negligible esterification due to:
This lack of bioactivation confines S-(-)-Etomoxir’s activity to non-CoA-dependent pathways.
Subcellular fractionation studies reveal distinct trafficking patterns:
These localization differences explain S-(-)-Etomoxir’s unique effects on nuclear receptor signaling versus mitochondrial metabolism.